11(S)-HETE
11(S)-HETE
11(S)-HETE is an 11-HETE in which the chiral centre at position 11 has S-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an 11(S)-HETE(1-). It is an enantiomer of an 11(R)-HETE.
Brand Name:
Vulcanchem
CAS No.:
54886-50-9
VCID:
VC0032185
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
SMILES:
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
11(S)-HETE
CAS No.: 54886-50-9
Reference Standards
VCID: VC0032185
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 54886-50-9 |
---|---|
Product Name | 11(S)-HETE |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 |
Standard InChIKey | GCZRCCHPLVMMJE-YZGNWCGPSA-N |
Isomeric SMILES | CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Description | 11(S)-HETE is an 11-HETE in which the chiral centre at position 11 has S-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an 11(S)-HETE(1-). It is an enantiomer of an 11(R)-HETE. |
Synonyms | 11S-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid |
Reference | 1.Myers, R.F., and Siege, M.I. Differential effects of anti-inflammatory drugs in lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive arthus reaction. Biochemical and Biophysical Research Communications 112, 586-594 (1983). |
PubChem Compound | 5283152 |
Last Modified | Nov 11 2021 |
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